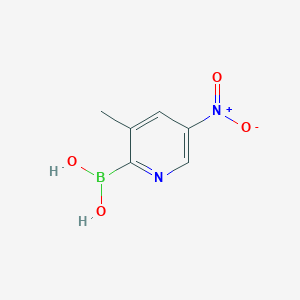![molecular formula C11H9NO6 B12868594 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12868594.png)
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole typically involves the cyclization of 2-aminophenols with aldehydes or carboxylic acids. One common method includes the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . Another approach involves the aminocarbonylation of aryl and vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of Brønsted acid and copper(I) iodide catalysis for the cyclization of 2-aminophenols with β-diketones has been reported to yield various 2-substituted benzoxazoles . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydroxylated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated benzoxazoles, halogenated derivatives, and various substituted benzoxazole compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-(methoxycarbonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact molecular targets and pathways vary based on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its basic heterocyclic structure.
2-Substituted Benzoxazoles: Compounds with various substituents at the 2-position, exhibiting diverse chemical and biological properties.
Benzothiazole: A structurally similar compound with a sulfur atom replacing the oxygen in the benzoxazole ring.
Uniqueness
The presence of carboxy(hydroxy)methyl and methoxycarbonyl groups enhances its solubility, stability, and biological activity compared to other benzoxazole derivatives .
Propriétés
Formule moléculaire |
C11H9NO6 |
|---|---|
Poids moléculaire |
251.19 g/mol |
Nom IUPAC |
2-hydroxy-2-(6-methoxycarbonyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C11H9NO6/c1-17-11(16)5-2-3-6-7(4-5)18-9(12-6)8(13)10(14)15/h2-4,8,13H,1H3,(H,14,15) |
Clé InChI |
VHDFCQMKSRDZCL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(2-Thienyl)phenyl]acetonitrile](/img/structure/B12868521.png)






![2-Aminobenzo[d]oxazole-7-thiol](/img/structure/B12868561.png)


![2-Bromo-7-chlorobenzo[d]oxazole](/img/structure/B12868586.png)
